2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a benzimidazole core structure with a pyridine ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or carbon dioxide under specific conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent cyclization.
Synthesis from arylureas: Arylureas can undergo cyclization to form benzimidazolones under appropriate conditions.
Industrial Production Methods
Industrial production of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore with various biological activities, including antidiabetic, antibacterial, and antifungal properties.
Materials Science: It is used as an n-type dopant for organic semiconductors and thin-film transistors.
Organic Synthesis: The compound serves as an intermediate for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one: A simpler analog without the pyridine ring.
1,3-Dihydro-2H-benzimidazol-2-one: Another analog with different substituents.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A derivative with an amino group at the 5-position.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)- is unique due to the presence of both the benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.
Properties
CAS No. |
89659-87-0 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-methyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C13H11N3O/c1-15-10-6-2-3-7-11(10)16(13(15)17)12-8-4-5-9-14-12/h2-9H,1H3 |
InChI Key |
MHYIZODTUWUALB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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